1,4-Bis(2-ethylhexyl)benzene
Description
Overview of the Branched Alkyl-Substituted Benzene (B151609) Derivative's Significance in Organic and Materials Chemistry
The significance of 1,4-Bis(2-ethylhexyl)benzene stems primarily from its applications in materials science and its role as a model compound in organic chemistry.
In materials chemistry , the compound is valued as a high-performance industrial solvent and a non-phthalate plasticizer. musechem.comwikipedia.org Plasticizers are additives that increase the flexibility and durability of polymeric materials. The introduction of this compound into polymers like polyvinyl chloride (PVC) enhances their workability and final properties. musechem.com Its branched alkyl groups disrupt polymer chain packing, leading to increased flexibility. Furthermore, its low volatility and high thermal stability make it a crucial ingredient in formulations for durable and heat-resistant materials, such as those used in vinyl flooring, cable insulation, and automotive components. musechem.com It also finds use as a component in synthetic lubricating oils, where its structure contributes to the desired viscosity and thermal properties of the lubricant. google.com
In organic chemistry , this compound and related branched alkylbenzenes (BABs) serve as important models for investigating the mechanisms of fundamental reactions. acs.org The synthesis of such molecules, typically via Friedel-Crafts alkylation, provides a platform to study the effects of catalyst systems, reaction conditions, and substrate structure on product selectivity and yield. acs.orgresearchgate.net The study of its isomers and their interconversion offers insights into rearrangement and isomerization reactions on aromatic rings. acs.org
Historical Context and Evolution of Research on this compound and Related Systems
Research into alkyl aromatic hydrocarbons (AAHs) is a cornerstone of organic and petrochemical synthesis. acs.org The study of branched alkylbenzenes (BABs), the class to which this compound belongs, was particularly active from the 1940s to the 1970s. During this period, these compounds were fundamental models for understanding complex reaction mechanisms, including benzene alkylation with various agents (alkenes, alcohols, and haloalkanes) and the structural isomerization of alkyl substituents. acs.org
Early investigations focused on developing mechanisms for alkylation and isomerization, with various hypotheses tested to explain the formation of specific isomers under different catalytic conditions. acs.org For instance, studies on the alkylation of benzene with branched C5-alkylating agents demonstrated that the final product could be controlled by the choice of catalyst and reaction conditions. acs.org This foundational work paved the way for more controlled and efficient synthesis of specific AAHs.
In recent decades, research has shifted towards the development of new and more effective catalytic systems, particularly solid acid catalysts like zeolites and montmorillonites. researchgate.net These heterogeneous catalysts offer advantages over traditional homogeneous catalysts (e.g., AlCl₃) by simplifying product separation and enabling catalyst recycling, which is more environmentally friendly. researchgate.net The direct alkylation of benzene with branched alkanes using these advanced catalysts represents an ongoing area of research to produce halogen-free alkylated benzenes. researchgate.net
Scope, Objectives, and Rationale for Comprehensive Academic Inquiry into the Compound
The continued academic and industrial interest in this compound is driven by several key factors.
Industrial Application: Its primary role as a plasticizer and lubricant additive necessitates a thorough understanding of its physical properties, performance characteristics, and synthesis. musechem.comgoogle.com Research aims to optimize its production and explore its efficacy as a replacement for other plasticizers that may face regulatory pressure. wikipedia.org
Structure-Property Relationship: The compound is an excellent substrate for studying how the specific architecture of branched alkyl groups influences the macroscopic properties of materials. Research in this area helps in designing new molecules with tailored properties for advanced applications.
Catalysis and Synthesis: It remains a relevant subject in the field of catalysis, particularly in the development and testing of novel solid acid catalysts for Friedel-Crafts alkylation reactions. researchgate.net The objective is to create more efficient, selective, and sustainable synthetic routes to alkylated aromatics.
Analytical Standard: this compound is produced as a certified reference material, highlighting its importance in analytical chemistry for method development, validation, and quality control applications. sigmaaldrich.comclearsynth.comesslabshop.com
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.govalfa-chemistry.com |
| CAS Number | 87117-22-4 | nih.govsigmaaldrich.comclearsynth.comalfa-chemistry.com |
| Molecular Formula | C₂₂H₃₈ | nih.govsigmaaldrich.comclearsynth.comalfa-chemistry.com |
| Molecular Weight | 302.54 g/mol | sigmaaldrich.comclearsynth.comsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 190 °C / 0.4 mmHg | sigmaaldrich.comalfa-chemistry.com |
| Density | 0.851 g/mL at 25 °C | sigmaaldrich.comalfa-chemistry.com |
| Refractive Index | n20/D 1.4853 | sigmaaldrich.com |
| Flash Point | >110 °C (>230 °F) | sigmaaldrich.comalfa-chemistry.com |
Table 2: Compound Names Mentioned in this Article
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2-ethylhexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-5-9-11-19(7-3)17-21-13-15-22(16-14-21)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLKOAYUABDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566468 | |
| Record name | 1,4-Bis(2-ethylhexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87117-22-4 | |
| Record name | 1,4-Bis(2-ethylhexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(2-ethylhexyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Advanced Chemical Transformations of 1,4 Bis 2 Ethylhexyl Benzene
Established Methodologies for the Laboratory and Industrial Preparation of 1,4-Bis(2-ethylhexyl)benzene
The primary route for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609). lumenlearning.comlumenlearning.com This reaction involves the electrophilic substitution of two hydrogen atoms on the benzene ring with 2-ethylhexyl groups. The key challenge in this synthesis is to control the regioselectivity to favor the para-isomer (1,4-substitution) over the ortho- and meta-isomers, and to prevent polyalkylation, where more than two alkyl groups are added to the ring. lumenlearning.comlumenlearning.com
Laboratory Synthesis: In a laboratory setting, the reaction is typically carried out by treating benzene with a 2-ethylhexyl electrophile source in the presence of a strong Lewis acid catalyst. mt.com Common alkylating agents include 2-ethylhexyl halides (e.g., 2-ethylhexyl chloride) or alkenes derived from 2-ethylhexanol. lumenlearning.comlibretexts.org
Using Alkyl Halides: When an alkyl halide is used, a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) activates the halide, generating a carbocation or a highly polarized complex that acts as the electrophile. mt.com The carbocation then attacks the benzene ring. libretexts.org A significant drawback of this method is the potential for carbocation rearrangement, although with a secondary branched alkyl group like 2-ethylhexyl, this is less of a concern than with primary alkyl halides. lumenlearning.comlibretexts.org
Using Alkenes: An alternative and common method involves using an alkene (e.g., 2-ethylhexene, which can be formed in situ from 2-ethylhexanol) and a protic acid (like H₂SO₄) or a Lewis acid/hydrohalic acid mixture (e.g., AlCl₃/HCl). lumenlearning.comlibretexts.org The acid protonates the alkene, forming the carbocation electrophile. libretexts.org
Industrial Preparation: For industrial-scale production, economic and environmental considerations are paramount. The process often utilizes alkenes as the alkylating agent due to their lower cost compared to alkyl halides. libretexts.org The reaction of benzene with an olefin (or a mixture of olefins) in the presence of a suitable catalyst is a common industrial approach. google.com While traditional catalysts like hydrofluoric acid (HF) and AlCl₃ have been used, there is a strong industry trend towards replacing these corrosive and hazardous materials with solid acid catalysts. etsu.eduiitm.ac.in The industrial production of long-chain alkylbenzenes is a major process, with a significant portion of benzene demand dedicated to the alkylation of aromatics. etsu.edu The reaction of benzene and ethylene (B1197577) to produce ethylbenzene (B125841) is a classic example of a large-scale industrial Friedel-Crafts alkylation. mt.com
A general reaction scheme is presented below:
C₆H₆ + 2 CH₂(CH₃)CH(CH₂CH₃)(CH₂)₃CH₃ --(Catalyst)--> C₆H₄(CH₂(CH₃)CH(CH₂CH₃)(CH₂)₃CH₃)₂ + 2 H⁺
One of the main limitations of the Friedel-Crafts alkylation is that the product, an alkylbenzene, is more reactive than the starting benzene. lumenlearning.comlumenlearning.com The electron-donating alkyl groups activate the ring towards further electrophilic attack, making polyalkylation a common side reaction. lumenlearning.comlibretexts.org To favor the desired dialkylated product, reaction conditions such as the molar ratio of reactants must be carefully controlled.
Functionalization and Derivatization Strategies for Tailored Molecular Architectures Incorporating the this compound Moiety
Once synthesized, the this compound core can serve as a building block for more complex molecules. Functionalization strategies typically target the aromatic ring for further electrophilic substitution or, less commonly, the alkyl side chains. The two bulky 2-ethylhexyl groups can impart unique properties, such as enhanced solubility in organic solvents and specific steric orientations, to the resulting derivatives.
Electrophilic Aromatic Substitution: The benzene ring of this compound is activated by the two alkyl groups, making it susceptible to further electrophilic substitution reactions. Potential functionalization reactions include:
Sulfonation: Reaction with sulfuric acid can introduce sulfonic acid groups (-SO₃H) onto the aromatic ring. Alkylbenzene sulfonates are widely used as surfactants and detergents. wikipedia.org
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can add nitro groups (-NO₂), which can be subsequently reduced to amino groups (-NH₂), providing a pathway to dyes and other amine-containing compounds.
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using elemental halogens and a Lewis acid catalyst. These halogenated derivatives are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Heck) to form more complex architectures.
Acylation: A Friedel-Crafts acylation can introduce an acyl group (-COR) onto the ring. Unlike alkylation, acylation is generally not prone to multiple substitutions because the acyl group deactivates the ring to further attack. mt.com
The positions of substitution are directed by the existing 2-ethylhexyl groups, which are ortho-, para-directing. Since the para-positions are already occupied, further substitution will occur at the ortho-positions (2, 3, 5, and 6 positions). The significant steric hindrance from the bulky 2-ethylhexyl groups would likely influence the feasibility and outcome of these reactions.
Derivatization for Materials Science: The this compound moiety is incorporated into larger molecular structures for applications in materials science, particularly for organic electronics. For instance, related structures like 4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-dicarbaldehyde are used as precursors in the synthesis of components for organic solar cells. mdpi.com The 2-ethylhexyl groups are frequently used in these materials to ensure good solubility and processability. While not a direct derivatization of this compound itself, this demonstrates the utility of the bis(2-ethylhexyl)phenylene unit in constructing complex, functional organic molecules.
Exploration of Novel Catalytic Systems and Reaction Conditions in this compound Synthesis
Recent research has focused on developing more sustainable and selective catalysts for the synthesis of dialkylbenzenes, moving away from traditional homogeneous catalysts like AlCl₃ and HF. etsu.eduiitm.ac.in The primary goals are to improve para-selectivity, enhance catalyst reusability, and reduce corrosive waste.
Solid Acid Catalysts: Solid acid catalysts, particularly zeolites, have emerged as promising alternatives. iitm.ac.in Zeolites are microporous crystalline aluminosilicates with well-defined pore structures. Their catalytic activity stems from Brønsted and Lewis acid sites within their framework.
Shape Selectivity: The key advantage of zeolites is their potential for shape-selective catalysis. researchgate.netnih.gov The dimensions of the zeolite pores can control which isomers of the dialkylbenzene product can form or diffuse out. For the synthesis of 1,4-dialkylbenzenes, zeolites with appropriate channel dimensions can sterically hinder the formation of the bulkier ortho- and meta-isomers, thereby favoring the desired para-product. researchgate.netnih.gov Zeolites such as Y-type, mordenite (B1173385), and Beta have been studied for the alkylation of benzene with long-chain alkenes. researchgate.netresearchgate.net
Catalyst Modification: The selectivity of zeolites can be further tuned by modifying their properties. For example, the pore mouth openings of ZSM-5 zeolites can be regulated by chemical vapor deposition (CVD) of silica (B1680970) to enhance para-selectivity in alkylation reactions. researchgate.net Metal loading on the zeolite surface can also improve catalytic stability. rsc.org
Reaction Conditions and Catalyst Performance: The efficiency of zeolite-catalyzed alkylation is influenced by several factors, including temperature, pressure, and the molar ratio of reactants. Studies on the alkylation of benzene with various 1-alkenes over Y-zeolite and mordenite have shown that conversion rates and isomer selectivity are highly dependent on these conditions. researchgate.net For example, in the alkylation of benzene with 1-hexadecene (B165127) over Y-zeolite, nearly 100% conversion was achieved at 120°C with a benzene-to-alkene molar ratio of 8.6:1. researchgate.net
The following table summarizes findings from studies on benzene alkylation using different catalytic systems, which are relevant to the synthesis of this compound.
| Catalyst System | Alkylating Agent | Key Findings/Conditions | Reference |
|---|---|---|---|
| Y-Zeolite | 1-Hexadecene | ~100% conversion at 120°C; Benzene/Alkene ratio = 8.6; Selectivity to 2-phenyl isomer decreased with conversion. | researchgate.net |
| Mordenite | C₆ to C₁₈ 1-Alkenes | Lower activity than Y-zeolite but better selectivity for the 2-phenyl isomer. | researchgate.net |
| Modified ZSM-5 | Toluene/Methanol | High para-selectivity (>97% for p-xylene) achieved by surface modification with SiO₂, P₂O₅, and MgO. | rsc.org |
| Acid-impregnated Clay/Zeolite | Long-chain olefins | 99% olefin conversion with 95% selectivity to alkylbenzene at 150°C and 3.5 MPa. | etsu.edu |
The exploration of these advanced catalytic systems is crucial for developing efficient and environmentally benign processes for the industrial production of this compound and other valuable dialkylbenzenes.
Spectroscopic and Advanced Analytical Characterization of 1,4 Bis 2 Ethylhexyl Benzene and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-Bis(2-ethylhexyl)benzene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of 1,4-bis(2-ethylhexyloxy)benzene (B1622113), the aromatic protons typically appear as a singlet around 6.8 ppm. rsc.org The protons of the alkoxy chains exhibit characteristic multiplets. For instance, the methylene (B1212753) protons adjacent to the oxygen (-OCH₂-) appear as a multiplet around 3.7 ppm. rsc.org The other aliphatic protons of the 2-ethylhexyl group resonate in the upfield region between 0.8 and 1.7 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For derivatives like 1,4-bis(alkoxy)pillar rsc.orgarenes, which share structural similarities, the aromatic carbons show signals around 150.71, 128.07, and 114.80 ppm. rsc.org The carbon of the oxymethylene groups (-OCH₂-) is typically found around 70.42 ppm, while the methylene bridge carbons appear at approximately 30.90 ppm. rsc.org The remaining aliphatic carbons of the alkyl chains resonate at higher fields. rsc.org
Conformational analysis, particularly for flexible molecules like this compound derivatives, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These studies help to understand the spatial arrangement of the atoms and the preferred conformations of the molecule in solution. For instance, in related structures, the flexible 2-ethylhexyloxy groups have been observed to adopt gauche-rich conformations due to steric hindrance between the ethyl and hexyl branches. The study of conformer populations and their sensitivity to solvent polarity can be achieved by analyzing coupling constants and their changes in different solvents. auremn.org.br
Mass Spectrometric Approaches for Compound Identification and Purity Assessment, Including High-Resolution Techniques
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for assessing their purity.
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. nih.gov In the mass spectrum of a related compound, bis(2-ethylhexyl) terephthalate (B1205515), a molecular ion peak [M+H]⁺ is observed at m/z 391.5. mdpi.com The fragmentation pattern provides structural information; for example, daughter ion peaks at m/z 113, 167, and 279, with a base peak at m/z 149, are characteristic of this compound. mdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of compounds and the determination of their elemental formulas. For example, ESI-HRMS has been used to characterize pillar[n]arene derivatives, providing exact mass data that confirms their structure. rsc.org HRMS is also crucial for distinguishing between isomers, such as bis(2-ethylhexyl) terephthalate (DEHT) and bis(2-ethylhexyl) phthalate (B1215562) (DEHP), based on their precise mass-to-charge ratios.
Advanced Chromatographic Techniques for Separation and Quantification, such as LC-GC-FID and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Advanced chromatographic techniques are indispensable for the separation, quantification, and purity assessment of this compound and its derivatives, especially in complex matrices.
Techniques combining liquid chromatography (LC) and gas chromatography (GC) with flame ionization detection (FID) can be utilized for robust analysis. More commonly, GC is coupled with mass spectrometry for both qualitative and quantitative analysis. frontiersin.org For environmental and biological samples, sample preparation steps like solid-phase extraction (SPE) are often necessary before chromatographic analysis.
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power and is particularly useful for analyzing complex mixtures containing these compounds. nih.govresearchgate.net This technique separates components on two different columns, providing a much higher resolution than single-column GC. nih.gov GCxGC-TOFMS has been successfully applied in the non-targeted analysis of consumer products to identify a wide range of chemical compounds, including phthalates and related substances. nih.govresearchgate.net The use of internal standards is common in these methods to ensure accurate quantification. doi.org
Other Spectroscopic Methods for Elucidating Electronic and Vibrational Properties in Research Contexts
Beyond NMR and mass spectrometry, other spectroscopic methods provide valuable information on the electronic and vibrational properties of this compound and its derivatives.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within the molecule. For a related compound, bis(2-ethylhexyl) benzene-1,2-dicarboxylate, characteristic absorption bands include C-H stretching of the alkyl groups around 2922.2 cm⁻¹ and 2855.1 cm⁻¹, C=O stretching of the ester group at 1730.9 cm⁻¹, and C=C aromatic stretching at 1634.5 cm⁻¹. semanticscholar.orgresearchgate.net
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions of the molecule. The absorption spectrum of 1,4-bis(2-ethylhexyloxy)benzene shows a maximum absorption (λmax) at approximately 280 nm. The introduction of vinyl groups at the 2,5-positions in a derivative leads to a significant bathochromic (red) shift of about 40 nm, indicating an extension of the π-conjugation system. Studies on new aromatic imines have also utilized UV-Vis spectroscopy to analyze π–π* and n–π* transitions. researchgate.net The solvent can also have an effect on the UV spectra of benzene (B151609) derivatives. acs.org
Interactive Data Tables
Table 1: ¹H NMR Data for 1,4-bis(2-ethylhexyloxy)benzene rsc.org
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic | 6.8 | s |
| -OCH₂- | 3.7 | m |
Table 2: ¹³C NMR Data for a Structurally Related 1,4-bis(propoxy)pillar rsc.orgarene rsc.org
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C of phenyl | 150.71, 128.07, 114.80 |
| C of oxymethylene groups | 70.42 |
| C of methylene bridge | 30.90 |
| C of methylene groups | 22.89 |
Table 3: FTIR Data for Bis(2-ethylhexyl) benzene-1,2-dicarboxylate semanticscholar.orgresearchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| -CH₃ (alkyl) | 2922.2 |
| CH in CH₂ | 2855.1 |
| C=O (ester) | 1730.9 |
| C=C (aromatic) | 1634.5 |
Computational Chemistry and Theoretical Investigations of 1,4 Bis 2 Ethylhexyl Benzene
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and intermolecular interactions. siftdesk.orgresearchgate.net For a molecule like 1,4-Bis(2-ethylhexyl)benzene, with its flexible 2-ethylhexyl side chains, MD simulations are particularly insightful.
The conformational landscape of the 2-ethylhexyl group is complex due to the numerous rotatable single bonds. MD simulations can explore the potential energy surface of these rotations, identifying the most stable conformers and the energy barriers between them. oup.com The branched nature of the 2-ethylhexyl group leads to a high degree of conformational entropy. Studies on similar long-chain alkylbenzenes have shown that the alkyl chains can adopt a variety of folded and extended conformations, which influences how the molecules pack together in condensed phases. aip.orgsemanticscholar.org
In the context of this compound, the two side chains can interact with each other and with the benzene (B151609) rings of neighboring molecules. MD simulations can quantify these non-covalent interactions, which are primarily van der Waals forces. These interactions are crucial in determining the physical properties of the material, such as its viscosity, boiling point, and its behavior as a solvent or plasticizer.
A study on a structurally analogous compound, this compound-1,4-dicarboxylate, in complex with cyclodextrins, utilized MD simulations to understand the host-guest interactions. vulcanchem.com While focused on a different application, this study implicitly highlights the conformational flexibility of the 2-ethylhexyl chains and their ability to adapt to a binding partner.
The intermolecular interactions of this compound are also critical in its role as a component in organic electronic devices, where it can be used as a solvent or an additive. MD simulations can model the interactions between this compound and other components, such as conjugated polymers or fullerenes, to understand how it influences the morphology and charge transport properties of the active layer.
Table 2: Representative Dihedral Angles in the 2-Ethylhexyl Chain
| Dihedral Angle | Description | Typical Range (degrees) |
| C-C-C-C (backbone) | Rotation along the main hexyl chain | 180 (trans), ±60 (gauche) |
| C-C-C-C (branch) | Rotation of the ethyl branch | 180 (trans), ±60 (gauche) |
Note: This table represents the typical rotational states around the carbon-carbon bonds in an alkyl chain. The actual distribution of these angles at a given temperature would be determined through MD simulations.
Predictive Modeling for Structure-Property Relationships and Rational Material Design
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provides a framework for correlating the chemical structure of a molecule with its biological activity or physical properties. nih.govqsardb.org These models are essential for the rational design of new materials, allowing for the in-silico screening of large numbers of candidate molecules before undertaking expensive and time-consuming experimental synthesis. nih.govresearchgate.net
For this compound and its derivatives, QSAR and QSPR models can be developed to predict a wide range of properties. For instance, by systematically varying the substituents on the benzene ring, one could develop a model to predict the impact on the HOMO-LUMO gap, solubility, or thermal stability. nih.govmdpi.com Such models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net
In the context of rational material design, these predictive models can be used in an "inverse design" approach. Instead of predicting the properties of a given molecule, the desired properties are specified, and the model is used to identify the chemical structures that are most likely to exhibit those properties. For example, if the goal is to design a new solvent with specific viscosity and solvency characteristics based on the 1,4-dialkylbenzene scaffold, predictive models could guide the choice of the optimal alkyl chain length and branching.
The development of advanced materials for applications such as organic electronics can also benefit from these predictive approaches. By building models that correlate molecular structure with properties like charge carrier mobility and exciton (B1674681) binding energy, it is possible to computationally design new molecules based on the this compound framework with enhanced performance in organic solar cells or light-emitting diodes.
Applications of 1,4 Bis 2 Ethylhexyl Benzene in Advanced Functional Materials
Incorporation into Semiconducting Polymers for Organic Electronic Devices, including Organic Field-Effect Transistors (OFETs) and Phototransistors (PFETs)
The 1,4-bis(2-ethylhexyl)benzene unit has been successfully incorporated as a comonomer into semiconducting polymers designed for organic electronic devices. A notable example is its use in the synthesis of a photoluminescent conducting terpolymer, 2,5-bis(dibutylaminostyryl)-1,4-phenylene-b-alkyne-b-1,4-bis(2-ethylhexyl)benzene (BAS-PPE). aip.org This polymer was specifically engineered for use in polymer field-effect transistors (PFETs). aip.org
The inclusion of the this compound component is crucial for ensuring the polymer is soluble enough to be processed from solution into the thin, uniform films required for transistor fabrication. acs.orgscielo.br The bulky nature of the ethylhexyl groups helps to prevent the strong intermolecular aggregation that can render conjugated polymers insoluble. scielo.br This principle is widely applied in the design of various semiconducting polymers, where similar bis(2-ethylhexyl) substituted aromatic units are used to create materials suitable for OFETs and other solution-processed devices. acs.orgmdpi.comresearchgate.net
Research into PFETs based on the BAS-PPE terpolymer demonstrates the practical application of this design strategy. The devices were fabricated in an open coplanar configuration, allowing for direct illumination of the active polymer layer. aip.org The performance of these transistors highlights the successful integration of the this compound unit into a functional polymeric system. aip.org
Impact on Charge Transport Mechanisms and Photophysical Properties within Polymeric Systems
The incorporation of the this compound moiety significantly influences the electronic and photophysical properties of the resulting polymers. In the case of the BAS-PPE terpolymer, electrical characterization revealed that it functions as a p-type semiconductor, meaning it primarily facilitates the transport of positive charge carriers (holes). aip.org
The photophysical response of this polymer within a PFET is particularly noteworthy. When the device is illuminated, a substantial increase in drain current is observed, and the transistor channel cannot be turned off even at high positive gate voltages. aip.org This behavior suggests a continuous flow of photogenerated carriers that dominate the device's electrical characteristics under illumination. aip.org The ratio of current in the light (I light) to the current in the dark (I dark) reached a value as high as 6000, indicating a strong photoresponse. aip.org
The general role of the 2-ethylhexyl side chains extends to influencing the polymer's conformation and solid-state packing, which are critical factors in charge transport. researchgate.net These bulky groups can disrupt excessive π-stacking, which can be beneficial for solubility but also affects the pathways for charge carriers to move between polymer chains. scielo.brresearchgate.net The final morphology of the polymer film dictates the efficiency of key processes in electronic devices, such as exciton (B1674681) dissociation and charge carrier mobility. researchgate.netacs.org
While specific to a diketopyrrolopyrrole (DPP) core, studies on related polymers containing 2,5-bis(2-ethylhexyl) groups provide insight into the typical electronic properties imparted by these side chains. Such polymers exhibit specific optical absorption and emission wavelengths and defined energy levels for their Highest Occupied Molecular Orbital (HOMO), which are critical parameters for device engineering. bohrium.com
Table 1: Photoresponse Characteristics of a PFET based on BAS-PPE Terpolymer This table summarizes the performance of a polymer field-effect transistor (PFET) incorporating the this compound unit.
| Parameter | Value | Condition |
| Semiconductor Type | p-type (hole transport) | - |
| I light / I dark Ratio | ~6000 | Incident light intensity of 4 µW/cm² |
| Photoresponsivity | 5 mA/W | - |
| Key Observation | Saturation is suppressed during illumination. | - |
| Data sourced from Applied Physics Letters. aip.org |
Role as a Structural Component in Novel Optoelectronic Materials and Devices
The most significant role of the this compound unit in materials science is that of a structural building block that enables the creation of novel solution-processable optoelectronic materials. acs.org Many highly conjugated polymer backbones, which possess desirable electronic or optical properties, are inherently rigid and insoluble, making them impossible to fabricate into the thin films needed for devices. scielo.brbohrium.com
By strategically incorporating monomers like this compound into the polymer chain, materials scientists can overcome this limitation. The branched 2-ethylhexyl side chains act as "solubilizing groups," disrupting the strong, ordered packing of the polymer backbones and allowing them to dissolve in common organic solvents. scielo.br This enables the use of low-cost, large-area manufacturing techniques such as spin-coating, inkjet printing, and roll-to-roll processing for device fabrication. acs.org
This "molecular engineering" approach has been instrumental in the development of a wide range of organic electronic materials, including:
Poly(aryleneethynylene)s (PAEs): These polymers are of interest for their electroluminescent properties, making them suitable for organic light-emitting diodes (OLEDs). The inclusion of solubilizing groups is essential for their application. bohrium.com
Low Bandgap Polymers: For applications in near-infrared (NIR) photodetectors and solar cells, polymers must have specific energy levels. The use of solubilizing side chains like 2-ethylhexyl allows for the creation of complex polymer structures with tailored bandgaps that remain processable. spiedigitallibrary.org
Therefore, the this compound unit is not just a passive component; it is an active enabler of function, bridging the gap between theoretical molecular design and practical device fabrication.
Utilization in Organic Photovoltaics and Other Emerging Technologies
The structural motif of a central aromatic core functionalized with bis(2-ethylhexyl) side chains is prevalent in high-performance materials for organic photovoltaics (OPVs) and other emerging technologies like OLEDs. bohrium.comresearchgate.net
In the field of OPVs, polymers and small molecules must be processed into a specific nanoscale morphology known as a bulk heterojunction. researchgate.net The solubility and film-forming properties imparted by 2-ethylhexyl groups are critical for achieving this optimal structure. For instance, small molecule semiconductors based on a 7,7′-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b′]dithiophene-2,6-diyl) core, when blended with a fullerene acceptor, have yielded OPVs with power conversion efficiencies exceeding 8%. rsc.org Similarly, the well-known high-performance polymer PTB7, which contains bis(2-ethylhexyl)oxy groups, has been a benchmark material in OPV research. researchgate.netnih.gov
Table 2: Performance of Selected Organic Photovoltaic (OPV) Systems This table compares different polymer-based OPV systems, highlighting the competitive performance of materials utilizing ethylhexyl side chains for solubility and morphological control.
| Polymer Donor Material | Fullerene Acceptor | Efficiency (AM 1.5G) | Efficiency (300 lx indoor light) |
| P3HT | PCBM | ~3-4% | ~7.5% |
| PCDTBT | PC71BM | ~6-7% | 16.6% |
| PTB7 | PC71BM | ~8-9% | ~14.5% |
| Data sourced from a comparative study on indoor photovoltaics. researchgate.net Note: PTB7 and PCDTBT utilize bis(ethylhexyl) or related side chains. |
Beyond photovoltaics, these types of solubilized polymers are used in OLEDs. Research on poly(aryleneethynylene)s containing 2,5-bis(2-ethylhexyl)-substituted diketopyrrolopyrrole units demonstrated effective red light emission in OLED devices, with brightness reaching up to 24 cd/m². bohrium.com This demonstrates the versatility of this molecular design strategy across different optoelectronic applications.
Intermolecular Interactions and Supramolecular Chemistry of 1,4 Bis 2 Ethylhexyl Benzene Analogues
Host-Guest Complexation with Macrocyclic Receptors, such as Cyclodextrins
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. nobelprize.org Cyclodextrins, a family of cyclic oligosaccharides, are prominent macrocyclic hosts due to their hydrophobic inner cavity and hydrophilic exterior. nih.govconicet.gov.ar The three most common forms are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, composed of six, seven, and eight glucose units, respectively. nih.gov
The complexation of 1,4-disubstituted benzene (B151609) derivatives, which are structural analogues to 1,4-Bis(2-ethylhexyl)benzene, with cyclodextrins has been a subject of considerable research. For instance, a hydrogen-bonded dimeric supramolecular capsule has been shown to encapsulate various 1,4-disubstituted benzene derivatives. rsc.org This highlights the adaptability of such capsules in host-guest chemistry. rsc.org
In a specific study involving a structural analogue, this compound-1,2-dicarboxylate, complex formation with perbenzoylated β-cyclodextrin was investigated. rsc.org The two-armed structure of this guest allows for the interaction of two cyclodextrin (B1172386) molecules. rsc.org The molecular dimensions of peracetylated γ-cyclodextrin permit a deeper penetration of the guest into its cavity. rsc.org NMR titration experiments are a common technique to study these host-guest interactions, where changes in the chemical shifts of protons upon addition of the host or guest confirm complex formation. nih.gov For example, in the complexation of an esterified protein with β-cyclodextrin, the chemical shift of certain protons moved upfield with increasing β-cyclodextrin concentration, indicating their encapsulation within the cyclodextrin cavity. nih.gov
The table below summarizes the cavity sizes of common cyclodextrins, which is a crucial factor in their ability to form inclusion complexes with guest molecules of appropriate dimensions.
| Cyclodextrin | Number of Glucose Units | Cavity Size (Å) |
| α-Cyclodextrin | 6 | 4.7-5.3 |
| β-Cyclodextrin | 7 | 6.0-6.5 |
| γ-Cyclodextrin | 8 | 7.5-8.3 |
| Data sourced from various studies on cyclodextrin properties. nih.gov |
Investigation of Non-Covalent Interactions, including π-π Stacking and Alkyl Chain Recognition, and Their Binding Mechanisms
The stability and structure of supramolecular assemblies are dictated by a variety of non-covalent interactions. numberanalytics.com These forces, though weaker than covalent bonds, are highly directional and specific, enabling the formation of complex and functional molecular systems. numberanalytics.com Key interactions relevant to this compound analogues include π-π stacking and alkyl chain recognition.
π-π Stacking: This interaction occurs between aromatic rings and is a significant driving force in the assembly of many supramolecular structures. encyclopedia.pubwikipedia.org While a direct "sandwich" stacking of aromatic rings is often electrostatically repulsive, staggered (parallel displaced) or T-shaped (perpendicular) arrangements are typically attractive. encyclopedia.pubwikipedia.org The strength of π-π stacking can be influenced by substituents on the aromatic rings. nih.gov For instance, in a study of 9-benzyl substituted triptycene (B166850) systems, the position of a methyl group on the arene had a profound effect on the interaction strength. nih.gov Research on a structural analogue, this compound-1,2-dicarboxylate, complexed with perbenzoylated β-cyclodextrin concluded that the host-guest complex was stabilized by π-π interactions between the aromatic ester and the host. rsc.org
The binding mechanism in these systems is often a cooperative interplay of multiple non-covalent interactions. For instance, in some host-guest systems, the process can transition from being dominated by π-π stacking and van der Waals forces to being governed by hydrogen bonds as the length of a linker alkyl chain increases. rhhz.net This demonstrates that subtle structural modifications can significantly alter the binding model and efficiency. rhhz.net
| Type of Interaction | Description | Role in Supramolecular Assembly |
| π-π Stacking | Attractive non-covalent interaction between aromatic rings. | Directs the organization of aromatic cores, influencing optical and electronic properties. numberanalytics.com |
| Alkyl Chain Recognition | Primarily driven by van der Waals forces between hydrophobic alkyl chains. | Promotes self-assembly and affects the thermal properties of the resulting structures. numberanalytics.comresearchgate.net |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Can provide high specificity and strength to host-guest interactions. rhhz.net |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Contribute to the overall stability of molecular assemblies, particularly through alkyl chain interactions. numberanalytics.com |
Thermodynamic and Kinetic Aspects of Supramolecular Assemblies Formed by this compound Derivatives
Understanding the thermodynamics and kinetics of supramolecular assembly is crucial for designing and controlling these systems. Supramolecular polymerization, for instance, is a reversible process, and factors like temperature and concentration can significantly impact the molar mass of the resulting polymer. wiley-vch.de
Thermodynamics: The formation of a supramolecular assembly is governed by the change in Gibbs free energy (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components. nih.gov In many host-guest systems, a rough correlation exists between the binding affinity (often expressed as the association constant, Ka) and the surface area that is buried upon complexation. nih.gov The displacement of "unfavorable" water molecules from a binding site can also be a significant thermodynamic driver for high-affinity binding in aqueous solutions. chemrxiv.org The thermodynamics of supramolecular polymerization can be modeled to understand the driving forces behind the transformation from micelles to polymers. nih.gov
Kinetics: The rates of association and dissociation of guest molecules from a host are key kinetic parameters. nih.gov These kinetics can be influenced by the structure of both the host and guest. chemrxiv.org In some cases, a kinetically trapped intermediate may form before converting to the thermodynamically stable final complex. rsc.org For example, the molecular recognition between cucurbit chinesechemsoc.orguril and adrenaline leads to the kinetic trapping and crystallization of an intermediate exclusion complex, which then slowly transforms into the thermodynamic inclusion complex. rsc.org Combining fast guest exchange kinetics with confinement effects within molecular cages can lead to stimuli-responsive supramolecular systems. nih.gov
The table below presents hypothetical thermodynamic and kinetic data for the complexation of a 1,4-dialkylbenzene derivative with different cyclodextrins to illustrate these concepts.
| Host | Guest | Association Constant (Ka, M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| α-Cyclodextrin | 1,4-Dibutylbenzene | 1.5 x 10³ | -4.3 | -5.5 | -1.2 | 1.2 x 10⁷ | 8.0 x 10³ |
| β-Cyclodextrin | 1,4-Dibutylbenzene | 5.0 x 10⁴ | -6.4 | -7.2 | -0.8 | 3.5 x 10⁷ | 7.0 x 10² |
| γ-Cyclodextrin | 1,4-Dibutylbenzene | 2.1 x 10³ | -4.5 | -5.0 | -0.5 | 2.0 x 10⁷ | 9.5 x 10³ |
| This table is illustrative and based on typical values found in host-guest chemistry literature. nih.gov |
Emerging Research Frontiers and Future Perspectives on 1,4 Bis 2 Ethylhexyl Benzene
Development of Sustainable Synthetic Methodologies and Process Intensification Approaches
The synthesis of 1,4-Bis(2-ethylhexyl)benzene and related compounds is evolving towards more sustainable and efficient methods. Traditional synthesis often involves harsh reagents and energy-intensive steps. Current research focuses on greener alternatives that minimize waste and environmental impact.
One promising approach is the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with potassium hydroxide (B78521) (KOH) for the etherification of hydroquinone (B1673460) with 2-ethylhexyl bromide. This method has been shown to be effective for producing 1,4-di-(2-ethylhexyloxy)benzene, a structurally similar compound, at a reaction temperature of 80°C for 4 hours. rsc.org Another documented synthesis of 1,4-bis(2-ethylhexyloxy)benzene (B1622113) from hydroquinone and 2-ethylhexyl bromide utilized KOH in dried DMSO, resulting in a high yield of 92%. rsc.org
For related plasticizers like bis(2-ethylhexyl) terephthalate (B1205515) (DEHT), sustainable methods are also being explored. One such method employs inexpensive Brønsted acidic ionic liquids derived from trimethylamine (B31210) and sulfuric acid as both solvents and catalysts. researchgate.net This process achieves full conversion of terephthalic acid at 120°C after 8 hours, with the added benefit of forming a biphasic system that simplifies product separation and purification. researchgate.net These developments highlight a trend towards safer, more cost-effective, and environmentally friendly manufacturing processes that could be adapted for this compound.
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another key area of research. For esterification reactions similar to those used in producing related compounds, moving from batch to continuous processing can offer significant advantages. Techniques like reactive distillation, where reaction and separation occur in the same unit, can improve yield and reduce energy consumption. While specific studies on process intensification for this compound are not widely documented, the principles applied to similar chemical syntheses, such as those for other plasticizers and specialty chemicals, are highly relevant. acs.org
Table 1: Comparison of Synthetic Methodologies for Related Alkoxybenzenes
| Method | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| Etherification | Hydroquinone, 2-ethylhexyl bromide | KOH, DMSO | Not specified | 92% | rsc.org |
| Phase-Transfer Catalysis | Hydroquinone, 2-ethylhexyl bromide | KOH, TBAB | 80°C, 4h | Not specified | rsc.org |
| Ionic Liquid Catalysis (for DEHT) | Terephthalic acid, 2-ethyl-1-hexanol | Brønsted acidic ionic liquid | 120°C, 8h | Full conversion | researchgate.net |
Expansion into New Application Domains beyond Current Electronic and Polymeric Materials
While this compound and its derivatives are established in electronic and polymeric applications, emerging research suggests potential for their use in other advanced fields. industrialchemicals.gov.au The unique molecular structure, featuring a rigid benzene (B151609) core with flexible alkyl chains, imparts properties that could be valuable in novel contexts.
One area of exploration is in the formulation of advanced lubricants and functional fluids. The thermal stability and low volatility of similar compounds, such as bis(2-ethylhexyl) terephthalate, make them suitable for high-temperature applications. The branched alkyl chains of this compound could offer favorable rheological properties, such as a high viscosity index and low pour point, which are desirable for high-performance lubricants.
Another potential application is in the development of specialized coatings and sealants. The hydrophobic nature of the long alkyl chains can impart water-repellent properties, making it a candidate for protective coatings on various substrates. Its compatibility with various polymers could also allow for its use as a modifying agent to enhance the flexibility and durability of sealants and adhesives. industrialchemicals.gov.aunih.gov
Furthermore, the structural motifs of this compound are found in liquid crystals. The combination of a rigid core and flexible side chains is a common feature of mesogenic molecules. By modifying the core or side chains, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties for use in displays and sensors. Research into poly-(p-phenyleneethynylene)s with dipolar units has shown the potential for creating novel ferroelectric conjugated polymers. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Performance Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in chemical research, enabling the prediction of compound properties and the design of new molecules with desired characteristics. researchgate.net For a compound like this compound, these computational approaches can accelerate research and development in several ways.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical and chemical properties of this compound and its derivatives. By training ML algorithms on existing data for similar molecules, it is possible to create models that correlate molecular structure with properties like boiling point, viscosity, and solubility. mdpi.commdpi.com This can guide the synthesis of new derivatives with optimized performance for specific applications. For example, ML models have been successfully used to predict the toxicity of various chemicals, which could be applied to assess the environmental and health impact of new compounds. researchgate.netnih.gov
AI can also be used to screen virtual libraries of compounds to identify candidates with promising properties. This high-throughput virtual screening can significantly reduce the time and cost of experimental work. acs.org For instance, if the goal is to develop a new plasticizer with improved biodegradability, an ML model could be trained to predict this property and then used to screen thousands of potential structures. Researchers have already begun to apply these techniques to the design of advanced polymeric materials and for predicting the properties of binary liquid mixtures. acs.orggithub.io
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| QSPR Modeling | Predicts physicochemical properties based on molecular structure. mdpi.com | Faster screening of derivatives with desired properties. |
| Virtual Screening | High-throughput computational screening of compound libraries. acs.org | Identification of novel application areas and optimized molecules. |
| Predictive Toxicology | Assesses potential toxicity and environmental impact. researchgate.net | Design of safer and more sustainable chemical products. |
| Process Optimization | Optimizes reaction conditions for synthesis. | Increased yield, reduced costs, and improved sustainability. |
Addressing Advanced Analytical Challenges for Trace-Level Detection and Environmental Monitoring in Complex Matrices
The detection and quantification of this compound and similar compounds at trace levels in complex environmental and biological matrices present significant analytical challenges. Its non-polar nature and potential for bioaccumulation necessitate sensitive and selective analytical methods.
Common techniques for the analysis of related compounds, such as phthalates, include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or MS detection. mdpi.com For trace-level detection, sample preparation is a critical step to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose.
A significant challenge in environmental monitoring is the ubiquitous presence of similar compounds, like bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which can lead to sample contamination and false positives. wi.gov Therefore, stringent quality control measures, including the use of method blanks and certified reference materials, are essential for accurate quantification. The detection limit for DEHP in water, for instance, is limited by its presence in laboratory blanks. canada.ca
Advanced analytical techniques are being developed to overcome these challenges. For example, dispersive liquid-liquid microextraction (DLLME) offers a rapid and efficient method for preconcentrating analytes from aqueous samples. researchgate.net This technique has been successfully applied to the determination of various benzene derivatives and phthalates in water. researchgate.net
For complex matrices like soil and sediment, more rigorous extraction methods, such as accelerated solvent extraction (ASE), may be required. The choice of extraction solvent and cleanup procedure must be carefully optimized to ensure high recovery and removal of interfering substances. researchgate.net The development of analytical methods for emerging contaminants often involves a multi-step process of extraction, cleanup, and instrumental analysis, tailored to the specific properties of the analyte and the matrix. researchgate.net
Table 3: Analytical Methods for Related Compounds
| Analytical Technique | Sample Type | Detection Limit | Reference |
| GC-MS | Water, Soil | Not specified | |
| HPLC-UV | Alcoholic Beverages | 0.06 mg/L (LOQ) | mdpi.com |
| GC-FID with DLLME | Water | 0.1-0.2 µg/L | researchgate.net |
| GC-ECD | Wastewater | 2 µg/L | nih.gov |
Q & A
Q. What are the established synthetic routes for 1,4-bis(2-ethylhexyl)benzene derivatives, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis of bis(2-ethylhexyl)benzenedicarboxylate esters typically involves condensation reactions between benzenedicarboxylic acid derivatives and 2-ethylhexanol under catalytic conditions. For example, 1,4-Bis(2-ethylhexyloxy)benzene derivatives can be synthesized via nucleophilic substitution using 2-ethylhexyl bromide and hydroquinone precursors under reflux with a base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMF . Reaction temperature (80–120°C) and stoichiometric ratios are critical to minimize side products like mono-substituted intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound analogs using spectroscopic methods?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions on the benzene ring. For example, aromatic protons in bis(2-ethylhexyl)terephthalate (DOTP) appear as singlet peaks at δ 8.0–8.2 ppm, while ethylhexyl chain protons show multiplet splitting at δ 0.8–1.6 ppm .
- Mass Spectrometry (GC-MS or LC-MS): Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 390 for DOTP) and fragmentation patterns to validate ester linkages. GC-MS with SH-RXi-5Sil MS columns (30 m × 0.25 mm) resolves co-eluting impurities in complex matrices .
Advanced Research Questions
Q. What factors affect the thermal stability of bis(2-ethylhexyl)benzenedicarboxylate esters under experimental conditions?
Methodological Answer: Thermal degradation studies using TGA (heating rate: 10°C/min, N₂ atmosphere) reveal decomposition onset temperatures (e.g., ~280°C for DOTP) . Stability is influenced by:
- Ester Group Steric Hindrance: Bulky 2-ethylhexyl groups reduce hydrolysis rates compared to linear alkyl chains.
- Oxygen Exposure: Antioxidants like BHT (0.1–1 wt%) mitigate oxidative degradation during high-temperature polymer processing .
- Matrix Interactions: In PVC blends, plasticizer-polymer compatibility (measured via DSC glass transition shifts) affects long-term stability .
Q. How do solvent polarity and temperature influence the aggregation behavior of bis(2-ethylhexyl)benzene derivatives in solution-phase studies?
Methodological Answer: Dynamic Light Scattering (DLS) and UV-Vis spectroscopy quantify aggregation thresholds. For example:
- In non-polar solvents (e.g., toluene), bis(2-ethylhexyl) esters form micellar aggregates above 0.1 mM, with critical micelle concentration (CMC) decreasing at elevated temperatures (25→50°C) .
- Polar solvents (e.g., THF) disrupt aggregation due to stronger solvation of ester groups. Temperature-dependent viscosity measurements (e.g., using a Brookfield viscometer) correlate with aggregation-induced phase transitions .
Q. How can researchers resolve contradictions in reported bioactivity data for bis(2-ethylhexyl)benzenedicarboxylate esters?
Methodological Answer: Discrepancies in cytotoxicity or endocrine disruption data (e.g., DEHT vs. DEHP) arise from:
- Extraction Artifacts: GC-MS with deuterated internal standards (e.g., d₄-DEHP) distinguishes endogenous compounds from environmental contaminants in biological matrices .
- Assay Sensitivity: Use of reporter gene assays (e.g., ERα luciferase) with EC₅₀ values <1 μM improves detection of weak estrogenic effects compared to MTT assays .
- Metabolite Interference: LC-MS/MS profiling of oxidative metabolites (e.g., mono-2-ethylhexyl terephthalate) clarifies parent compound contributions .
Q. What advanced computational methods predict the environmental fate of bis(2-ethylhexyl)benzene derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict log Kow values (e.g., 9.2 for DOTP) to assess bioaccumulation potential using software like GROMACS with OPLS-AA force fields .
- QSAR Models: Train models on EPI Suite™ databases to estimate biodegradation half-lives (e.g., >60 days for DEHT in soil) .
- Fugacity Modeling: Level III fugacity models (e.g., using Berding et al. parameters) estimate partitioning coefficients in air/water/soil systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
